molecular formula C16H21BN4O2 B14858676 (2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid

(2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid

Cat. No.: B14858676
M. Wt: 312.2 g/mol
InChI Key: KFWJMXXOAYNSHT-UHFFFAOYSA-N
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Description

(2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrimidine ring, further connected to a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, hydrogen gas for reduction, and halogenated compounds for substitution reactions. Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic esters, dihydropyrimidines, and various substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

(2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular signaling pathways, modulating various biological processes. These interactions make it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the boronic acid group, in particular, allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H21BN4O2

Molecular Weight

312.2 g/mol

IUPAC Name

[2-[(1-benzylpiperidin-4-yl)amino]pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C16H21BN4O2/c22-17(23)14-10-18-16(19-11-14)20-15-6-8-21(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15,22-23H,6-9,12H2,(H,18,19,20)

InChI Key

KFWJMXXOAYNSHT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)NC2CCN(CC2)CC3=CC=CC=C3)(O)O

Origin of Product

United States

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